molecular formula C11H18O5 B1594923 Polyvinylformal CAS No. 63450-15-7

Polyvinylformal

Cat. No. B1594923
CAS RN: 63450-15-7
M. Wt: 230.26 g/mol
InChI Key: CCGLZRNKJSJOPC-UHFFFAOYSA-N
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Description

Polyvinyl formal, often referred to by its abbreviation, PVF, is a polymer used extensively in various industries for a myriad of applications . Its unique combination of properties, including mechanical strength, resistance to chemical agents, and remarkable insulating capabilities, makes it a versatile material, particularly in the electronics industry .


Synthesis Analysis

The production of PVF involves the polymerization of vinyl acetate monomers to form polyvinyl acetate, which is then partially hydrolyzed to produce polyvinyl alcohol . This is followed by acetalization with formaldehyde to finally generate polyvinyl formal .


Molecular Structure Analysis

From a chemical perspective, PVF is a formaldehyde polymer derived from polyvinyl alcohol . The polymerization process results in the formation of a chain-like molecular structure with formal groups attached, hence the name “polyvinyl formal” .


Chemical Reactions Analysis

Degradation of polyvinyl polymers (polyvinyl formal, polyvinyl alcohol, and polyvinyl acetate) by high-energy heavy ions was analyzed with in situ mass spectrometry and infrared spectroscopy . Both at room temperature and at cryogenic temperature, the polymers are severely damaged by scission of side chains and the polymer backbone, releasing a large number of molecular fragments .


Physical And Chemical Properties Analysis

Some properties of PVF that stand out include its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents . It is also soluble in glacial acetic acid, Cellosolve acetate, chloroform, diacetone alcohol, phenol, pyridine, THF, toluene, and resistant to alkalis, greases, and oils .

Scientific Research Applications

Future Directions

The future of PVF will likely be influenced by advancements in polymer science and technology, along with evolving market demands . As sustainability becomes an increasing priority, there is a growing push for developing biodegradable or recyclable alternatives to traditional polymers .

properties

IUPAC Name

ethenol;ethenoxymethoxyethene;ethenyl acetate
Source PubChem
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InChI

InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGLZRNKJSJOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C=CO.C=COCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63450-15-7
Record name Acetic acid ethenyl ester, polymer with ethenol and 1,1′-[methylenebis(oxy)]bis[ethene]
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white granular solid with a slightly pungent odor; [Scientific Polymer Products MSDS]
Record name Vinyl alcohol-vinyl acetate-vinyl formal copolymer
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Product Name

Ethenol;ethenoxymethoxyethene;ethenyl acetate

CAS RN

63450-15-7
Record name Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene]
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Record name Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene]
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Synthesis routes and methods

Procedure details

To 100 grams of 2-methoxyethanol, available from Union Carbide Corporation as "methyl cellosolve", were added the following components: 1.35 grams of a polyvinyl-formal resin commercially available from Monsanto Corporation as "Formvar 12/85", 0.20 g of a polymeric condensation product of 4-(phenylamino)-2-methoxybenzene diazonium salt and bis-(4-methoxymethylphenyl) ether, isolated in the form of a mesitylene sulfonate, as described in U.S. Pat. No. 3,849,393, assigned to Kalle AG, 0.01 g of 4-phenylazodiphenylamine and 0.02 g of H3PO4. After stirring at room temperature the solution was filtered through coarse filter paper.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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